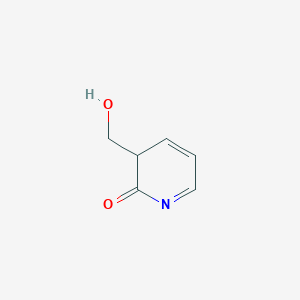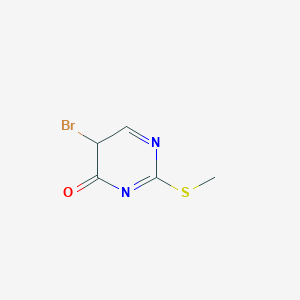![molecular formula C7H2BrN3O2 B12360945 7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)
7-Bromopyrido[2,3-b]pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with the molecular formula C7H4BrN3O2 It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 7th position and a dione functional group at the 2nd and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the bromination of pyrido[2,3-b]pyrazine followed by oxidation to introduce the dione functionality. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
化学反応の分析
Types of Reactions: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit DNA synthesis in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Pyrido[2,3-b]pyrazine: The parent compound without the bromine and dione groups.
7-Chloropyrido[2,3-b]pyrazine: Similar structure with a chlorine atom instead of bromine.
2,3-Dihydroxypyrido[2,3-b]pyrazine: Similar structure with hydroxyl groups instead of the dione group.
Uniqueness: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to the presence of both the bromine atom and the dione functional group, which confer distinct chemical reactivity and potential bioactivity. This combination of features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H2BrN3O2 |
|---|---|
分子量 |
240.01 g/mol |
IUPAC名 |
7-bromopyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H2BrN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H |
InChIキー |
MPACGGNQZZVGFQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=NC(=O)C(=O)N=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester](/img/structure/B12360900.png)
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)

![tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12360920.png)

![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
![benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12360940.png)


![3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide](/img/structure/B12360947.png)



